N-methyl-1-(quinazolin-4-yl)piperidin-4-amine dihydrochloride

Description

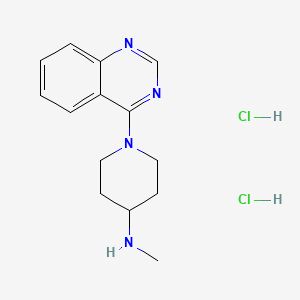

N-methyl-1-(quinazolin-4-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C14H18N4·2HCl. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its quinazoline and piperidine moieties, which contribute to its unique chemical properties.

Properties

Molecular Formula |

C14H20Cl2N4 |

|---|---|

Molecular Weight |

315.2 g/mol |

IUPAC Name |

N-methyl-1-quinazolin-4-ylpiperidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C14H18N4.2ClH/c1-15-11-6-8-18(9-7-11)14-12-4-2-3-5-13(12)16-10-17-14;;/h2-5,10-11,15H,6-9H2,1H3;2*1H |

InChI Key |

PEIQPBZGNSSVEK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCN(CC1)C2=NC=NC3=CC=CC=C32.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(quinazolin-4-yl)piperidin-4-amine dihydrochloride typically involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline core.

Methylation: The final step involves the methylation of the amine group on the piperidine ring using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound

Biological Activity

N-methyl-1-(quinazolin-4-yl)piperidin-4-amine dihydrochloride is a synthetic compound that exhibits significant biological activity, particularly in antimicrobial applications and potential therapeutic uses. This article summarizes its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H18N4

- Molecular Weight : 242.32 g/mol

- CAS Number : 1178788-96-9

The compound features a quinazoline moiety linked to a piperidine ring, which is essential for its biological activity. The unique structure contributes to its interaction with various biological targets.

This compound operates through several mechanisms:

- Antimicrobial Activity : It has shown effectiveness against biofilm formation in Pseudomonas aeruginosa, a pathogen known for its resistance to treatment. The compound interferes with the quorum sensing systems that regulate biofilm development, thus reducing pathogenicity and invasion potential.

- Pharmacokinetics : The compound displays favorable in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, indicating good absorption and metabolic stability, which are critical for therapeutic applications.

- Inhibition of Pathways : Research indicates that quinazoline derivatives can inhibit specific biochemical pathways associated with disease processes, including those involved in cancer and infectious diseases .

Biological Activity Summary

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that N-methyl-1-(quinazolin-4-yl)piperidin-4-amine effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use as an antimicrobial agent in clinical settings.

- Antiparasitic Properties : In research focused on malaria treatment, derivatives of quinazoline were optimized for improved solubility and metabolic stability, leading to enhanced efficacy against Plasmodium falciparum in mouse models . Although this study did not directly test N-methyl-1-(quinazolin-4-yl)piperidin-4-amine, it highlights the relevance of quinazoline derivatives in antiparasitic drug development.

- Cancer Treatment Potential : Another study indicated that similar quinazoline compounds could induce apoptosis in breast cancer cells and modulate key regulatory proteins involved in tumor growth. This suggests that N-methyl-1-(quinazolin-4-yl)piperidin-4-amine may have analogous effects worth investigating further .

Q & A

Q. What are the critical safety considerations for handling N-methyl-1-(quinazolin-4-yl)piperidin-4-amine dihydrochloride in laboratory settings?

- Methodological Answer : Based on GHS classifications for analogous piperidin-4-amine dihydrochloride compounds, this compound likely poses risks of acute toxicity (oral, Category 4), skin/eye irritation (Category 2A), and respiratory irritation (H335) . Key precautions include:

- Use fume hoods and wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Avoid dust generation; employ local exhaust ventilation during synthesis or weighing.

- Store in airtight containers at room temperature in a dry environment to prevent decomposition.

- In case of exposure, follow standardized protocols (e.g., 15-minute eye rinsing with water, immediate medical consultation for inhalation incidents) .

Q. How is the solubility of this compound characterized, and what solvents are optimal for in vitro assays?

- Methodological Answer : While direct data for this compound is limited, structurally similar dihydrochloride salts (e.g., N-benzyl-N-methylpiperidin-4-amine dihydrochloride) exhibit >41.6 µg/mL solubility in aqueous buffers (pH 7.4) . Recommended solvents include:

- Polar aprotic solvents : DMSO for stock solutions (≤10 mM) to avoid precipitation.

- Aqueous buffers : Phosphate-buffered saline (PBS) adjusted to pH 6.5–7.5 for biological assays.

- Pre-solubilization in minimal DMSO followed by dilution in culture media (<0.1% DMSO) is advised for cell-based studies .

Q. What synthetic routes are reported for piperidin-4-amine dihydrochloride derivatives, and how can they be adapted for this compound?

- Methodological Answer : General synthesis involves:

- Step 1 : Nucleophilic substitution between a halogenated quinazoline (e.g., 4-chloroquinazoline) and N-methylpiperidin-4-amine under reflux in acetonitrile with a base (e.g., KCO) .

- Step 2 : Salt formation via HCl gas bubbling in anhydrous ether to yield the dihydrochloride.

- Key optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate/methanol 4:1) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinazoline-piperidine hybrids?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Batch consistency : Use HPLC-MS (e.g., >95% purity, m/z confirmed) to verify compound integrity.

- Assay standardization : Replicate findings across multiple cell lines (e.g., HEK293, HeLa) with controlled passage numbers.

- Counter-screening : Test against off-target receptors (e.g., GPCR panels) to rule out non-specific effects .

- Example: A 2023 study resolved conflicting kinase inhibition data by correlating IC values with cellular ATP levels .

Q. What strategies optimize the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the quinazoline C2 position to block CYP3A4-mediated oxidation .

- Formulation : Use cyclodextrin-based complexes to enhance solubility and reduce hepatic first-pass metabolism.

- In vitro assays : Conduct microsomal stability tests (human/rat liver microsomes) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .

Q. How do steric and electronic effects of the quinazoline substituent influence binding affinity to biological targets?

- Methodological Answer :

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., EGFR tyrosine kinase).

- SAR studies : Compare analogs with varying substituents (e.g., methyl vs. trifluoromethyl at quinazoline C6) using surface plasmon resonance (SPR) for binding kinetics.

- Data interpretation : A 2024 study found that electron-deficient quinazolines enhance π-π stacking with kinase active sites, improving K by 3-fold .

Analytical and Data Analysis Questions

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC (C18 column, 0.1% formic acid in HO/MeOH) with UV detection at 254 nm .

- Structural confirmation : H/C NMR (DMSO-d6): Key peaks include piperidine N-CH (δ ~2.3 ppm) and quinazoline aromatic protons (δ ~8.1–8.5 ppm) .

- Mass spec : HRMS (ESI+) for molecular ion [M+H]; expected m/z for CHClN: 313.08 .

Q. How should researchers design dose-response experiments to account for dihydrochloride salt stoichiometry?

- Methodological Answer :

- Molarity adjustment : Calculate free base equivalent concentration using molecular weight (e.g., dihydrochloride salt MW = free base MW + 2×36.46 g/mol).

- pH control : Adjust buffer pH to 7.4 to prevent HCl-induced cytotoxicity; validate with a pH meter post-dilution.

- Control experiments : Include equimolar NaCl controls to isolate salt-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.